ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate
Description
Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrimidoquinoline core substituted with methoxy groups at positions 7 and 8, an oxo group at position 4, and an ethyl carboxylate ester at position 2. This structure is part of a broader class of pyrimido[4,5-b]quinolines, which are studied for their diverse pharmacological activities, including anticancer and antiallergy properties . Its synthesis typically involves multi-step reactions, such as cyclocondensation of substituted quinoline precursors with carbonyl-containing reagents under high-temperature or catalytic conditions .
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7,9H,4H2,1-3H3 |
InChI Key |
OZKAHWLNJZRFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C2C=C3C=C(C(=CC3=NC2=N1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis
The 7,8-dimethoxyquinoline precursor is typically synthesized via the Skraup reaction or Friedländer annulation :
- Skraup Protocol : Heating 3,4-dimethoxyaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) yields 7,8-dimethoxyquinoline.
- Friedländer Approach : Condensation of 2-amino-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate under basic conditions forms the quinoline skeleton.
Key Data :
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Skraup | 65–70 | 8–10 | 180–200 |
| Friedländer | 75–80 | 6 | 120 |
Pyrimidine Ring Formation
Cyclocondensation of the quinoline intermediate with urea/thiourea derivatives constructs the pyrimidine ring:
- Intermediate Activation : Treating 4-chloro-7,8-dimethoxyquinoline (from) with sodium ethoxide generates a nucleophilic site at position 4.
- Cyclocondensation : Reacting with ethyl cyanoacetate in ethanol under reflux forms the pyrimidine ring via a Knorr-type mechanism.
Reaction Conditions :
- Solvent: Absolute ethanol
- Catalyst: Sodium ethoxide (10 mol%)
- Temperature: 80°C
- Time: 6–8 hours
- Yield: 68–72%
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the ethoxide-activated quinoline at the cyano carbon, followed by cyclization and elimination of ammonia (Figure 1).
Oxidation to 4-Oxo Derivative
The 4-oxo group is introduced via oxidative dehydrogenation :
- Agent : Hydrogen peroxide (30%) in acetic acid.
- Conditions : 60°C for 3 hours, yielding 85–90% conversion.
Spectroscopic Validation :
Esterification and Final Modification
The ethyl carboxylate group is introduced early in the synthesis to avoid side reactions:
- Direct Esterification : Reacting the carboxylic acid intermediate with ethanol in H₂SO₄ (Fischer esterification).
- In Situ Approach : Using ethyl cyanoacetate as both reactant and ester source during cyclocondensation.
Optimization Note :
Ethanol as a solvent improves ester stability, while higher alcohols (e.g., methanol) lead to transesterification byproducts.
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclocondensation:
Solid-Phase Synthesis
Adapting DNA-conjugate methods from, the quinoline core is assembled on a solid support, enabling high-throughput screening:
Industrial-Scale Considerations
Solvent Recovery and Sustainability
Chemical Reactions Analysis
Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: This compound is investigated for its potential anticancer, antiviral, and antifungal properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes, which contributes to its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiators are the 7,8-dimethoxy substituents and the ethyl carboxylate moiety. Below is a comparative analysis with analogous pyrimidoquinoline derivatives:
Key Observations:
- Methoxy vs.
- Carboxylate Ester vs. Chloride : The ethyl carboxylate group (COOEt) confers better metabolic stability than the reactive carbonyl chloride (COCl) in the 10-cyclohexyl derivative, which is prone to hydrolysis .
- Dihydro vs. Fully Aromatic Cores : The 3,4-dihydro analog from Althuis et al. exhibits antiallergy activity, suggesting that partial saturation of the pyrimidine ring modulates target selectivity (e.g., histamine receptors vs. kinase inhibition) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The ethyl carboxylate group is less reactive than the carbonyl chloride, reducing susceptibility to first-pass metabolism compared to the 10-cyclohexyl derivative .
Biological Activity
Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate is a synthetic compound belonging to the pyrimidoquinoline class, characterized by its complex structure which includes a pyrimidine ring fused with a quinoline structure. This compound has garnered attention for its potential biological activities, particularly its antiallergic properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Pyrimidine and Quinoline Fusion : This unique fusion contributes to its biological activity.
- Methoxy Substituents : The presence of two methoxy groups enhances its potency compared to other similar compounds.
Antiallergic Properties
Research indicates that this compound exhibits significant antiallergic activity . In various animal models, it has been shown to be more effective than traditional agents like disodium cromoglycate. For instance, studies have reported that this compound is approximately ten times more potent in inhibiting allergic responses when tested in rat models of passive cutaneous anaphylaxis .
The exact mechanism through which this compound exerts its antiallergic effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in allergic pathways. Further molecular interaction studies are necessary to clarify these mechanisms.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that this compound stands out due to its specific substitution pattern and enhanced biological activity. Below is a summary of similar compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Pyrimidine ring fused with quinoline | Antiallergic activity |
| 7-Methoxyquinolin-2(1H)-one | Quinoline core with methoxy substitution | Antimicrobial properties |
| 6-Methylpyrimidine-2-carboxylic acid | Pyrimidine structure with carboxylic acid | Antibacterial activity |
Case Studies and Research Findings
- Study on Antiallergic Activity : A study published in the Journal of Medicinal Chemistry demonstrated that ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate exhibited significant oral antiallergic activity (ED50 = 3 mg/kg), suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against allergic reactions .
- Molecular Modeling Studies : Recent research involving molecular modeling has provided insights into the binding affinities of this compound with potential targets in allergic pathways. These studies suggest that the unique structural features may facilitate interactions that enhance its biological effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
